molecular formula C18H21N3O2 B5303681 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

Cat. No. B5303681
M. Wt: 311.4 g/mol
InChI Key: OPBJKSFRBSHJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as PEP1, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PEP1 belongs to the class of piperidine carboxylic acid derivatives and has been synthesized using various methods.

Mechanism of Action

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid exerts its pharmacological effects by modulating various biochemical pathways. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase-B enzymes, leading to increased levels of acetylcholine and dopamine in the brain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also inhibits the production of pro-inflammatory cytokines and mediators, leading to a reduction in inflammation and pain. Furthermore, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of acute and chronic pain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in water and organic solvents. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also exhibits low toxicity and high selectivity towards its molecular targets. However, there are some limitations to using 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in lab experiments. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized. Additionally, the optimal dosage and administration route of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid have not been established.

Future Directions

There are several future directions for the research and development of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Additionally, further studies are needed to fully characterize the pharmacokinetic properties of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid and to optimize its dosage and administration route for clinical use.

Synthesis Methods

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been synthesized using various methods, including the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-chloropyrimidine-4-carboxylic acid. Both methods have been reported to yield 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in good yields and high purity.

Scientific Research Applications

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase-B enzymes. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-16(23)18(8-7-15-5-2-1-3-6-15)9-13-21(14-10-18)17-19-11-4-12-20-17/h1-6,11-12H,7-10,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBJKSFRBSHJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

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